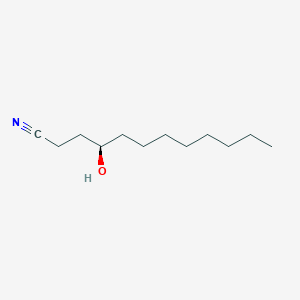
(4R)-4-Hydroxydodecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Hydroxydodecanenitrile is an organic compound with a hydroxyl group and a nitrile group attached to a dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Nitrile Formation: Conversion of the terminal group to a nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-Hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-ketododecanenitrile.
Reduction: Formation of 4-hydroxydodecanamine.
Substitution: Formation of 4-alkoxydodecanenitrile or 4-acetoxydodecanenitrile.
Aplicaciones Científicas De Investigación
(4R)-4-Hydroxydodecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4R)-4-Hydroxydodecanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-Hydroxydodecanenitrile: The enantiomer of (4R)-4-Hydroxydodecanenitrile.
4-Hydroxyhexanenitrile: A shorter chain analog.
4-Hydroxybutanenitrile: An even shorter chain analog.
Uniqueness
This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its shorter chain analogs and its enantiomer.
Propiedades
Número CAS |
69830-97-3 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
(4R)-4-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
Clave InChI |
FGDRHCXAOLNOJH-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCCC[C@H](CCC#N)O |
SMILES canónico |
CCCCCCCCC(CCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


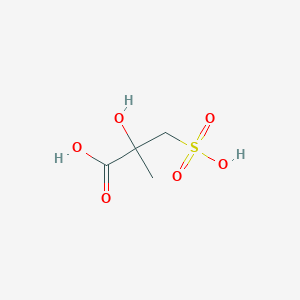
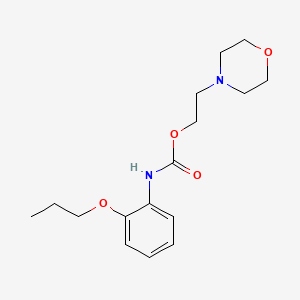
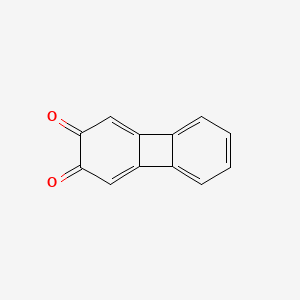
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
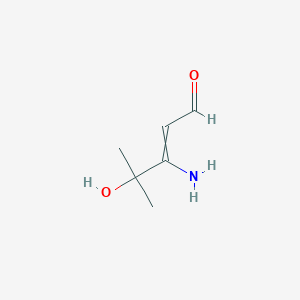
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
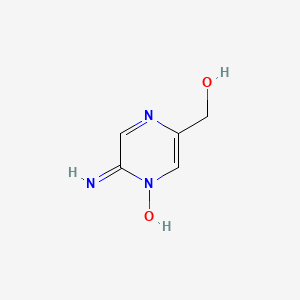
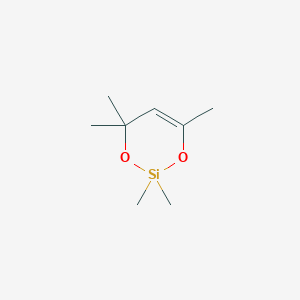
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
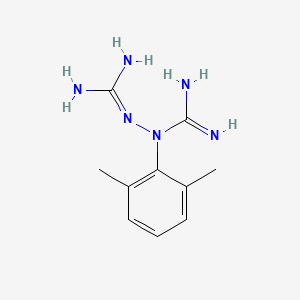


![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
